2-(Methylamino)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

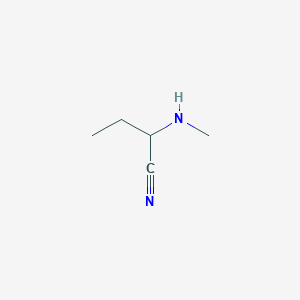

“2-(Methylamino)butanenitrile” is a chemical compound with the CAS Number: 106588-24-3 . It has a molecular weight of 98.15 and its IUPAC name is 2-(methylamino)butanenitrile .

Molecular Structure Analysis

The molecular structure of “2-(Methylamino)butanenitrile” is represented by the linear formula C5H10N2 . The InChI code for this compound is 1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The boiling point of “2-(Methylamino)butanenitrile” is 66/15 Torr . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Thermodynamic Properties and Phase Equilibria

- Butanenitrile, including derivatives like 2-(Methylamino)butanenitrile, has been studied for its thermodynamic properties and phase equilibria. Research on mixtures of butanenitrile with alcohols like 2-methyl-1-propanol or 2-methyl-2-propanol has provided insights into excess Gibbs free energies and excess enthalpies at different temperatures (Garriga, Sánchez, Pérez, & Gracia, 1997). Additionally, studies on densities and viscosities of binary mixtures of butanenitrile with butanol isomers at various temperatures have contributed to a better understanding of its physical properties (Martı́nez, Garriga, Pérez, & Gracia, 2000).

Biochemical Synthesis and Applications

- The compound has been involved in biochemical research, like the immobilization of nitrilase on bioinspired silica for efficient synthesis of specific acids from butanenitrile derivatives. This approach demonstrated improved thermal and pH stability, along with enhanced reusability of the enzyme (Jin, Guo, Li, Liu, & Zheng, 2016).

Chemical Synthesis and Reactions

- In chemical synthesis, 2-(Methylamino)butanenitrile and related compounds have been utilized in various reactions. For instance, thiourea-catalyzed asymmetric Michael addition involving derivatives of butanenitrile has been explored for the production of specific organic compounds (Inokuma, Hoashi, & Takemoto, 2006). Additionally, the synthesis of new 2-amino-3-cyanopyridine derivatives from a 2-Aminonicotinonitrile derivative, which has implications in anticancer research, involves reactions with butanenitrile (Mansour, Sayed, Marzouk, & Shaban, 2021).

Spectroscopic Analysis and Atmospheric Studies

- The infrared spectra of butanenitrile, including its gaseous derivatives, have been studied to understand their atmospheric applications, especially in the context of planetary atmospheres like Titan (Raulin, Accaoui, Razaghi, Dang‐Nhu, Coustenis, & Gautier, 1990).

Catalysis and Isomerization Studies

- Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, a compound closely related to 2-(Methylamino)butanenitrile, has been investigated for its potential in producing various nitrile compounds. These studies contribute to a deeper understanding of catalysis and reaction mechanisms in organic chemistry (Liu, Liu, Cheng, & Han, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Nitriles, in general, are known to undergo nucleophilic substitution reactions .

Mode of Action

2-(Methylamino)butanenitrile likely undergoes a nucleophilic substitution reaction, similar to other nitriles . In this reaction, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. For instance, if a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a -CN group, and a nitrile is produced . This reaction is known as an S N 2 reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving 2-(Methylamino)butanenitrile. For instance, the presence of water during the reaction of a halogenoalkane with cyanide ions can lead to substitution by -OH instead of -CN .

properties

IUPAC Name |

2-(methylamino)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGZNMYHMLXWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)

![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)

![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)

![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)